3-(3,5-Dichlorophenyl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dichlorophenyl)propan-1-amine hydrochloride is a chemical compound characterized by a dichlorophenyl group attached to a propan-1-amine structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dichlorophenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorophenylpropionic acid as the starting material.
Reduction Reaction: The carboxylic acid group is reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and large-scale reduction processes to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dichlorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the amine group.
Secondary and Tertiary Amines: Formed through further reduction of the primary amine.
Substituted Phenyl Derivatives: Resulting from substitution reactions on the phenyl ring.
Scientific Research Applications
3-(3,5-Dichlorophenyl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound can be used in the study of biological systems and pathways involving amine groups.
Industry: It is used in the manufacture of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3,5-Dichlorophenyl)propan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amine group can act as a ligand, binding to receptors or enzymes, thereby influencing biological processes. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
3-(3,5-Dichlorophenyl)propionic acid
3,5-Dichlorophenol
2,4-Dichlorophenol
2,6-Dichlorophenol
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N.ClH/c10-8-4-7(2-1-3-12)5-9(11)6-8;/h4-6H,1-3,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFBJAUESQDYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.